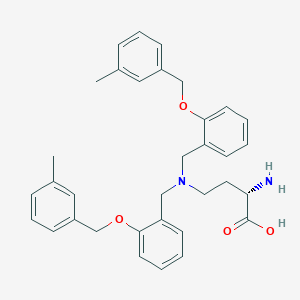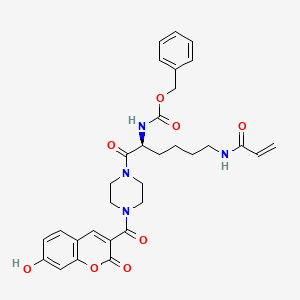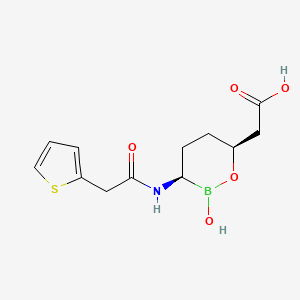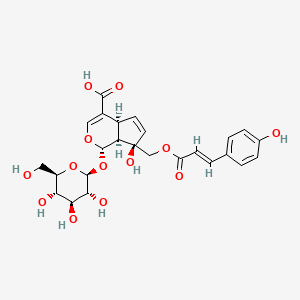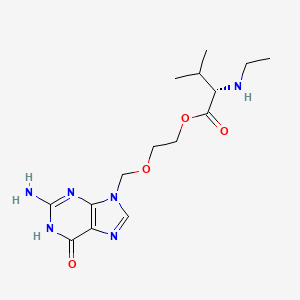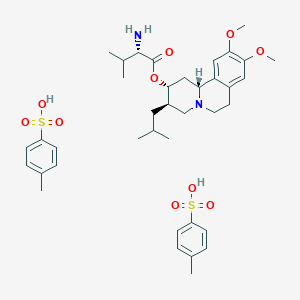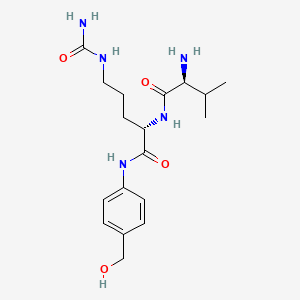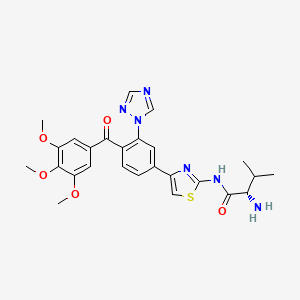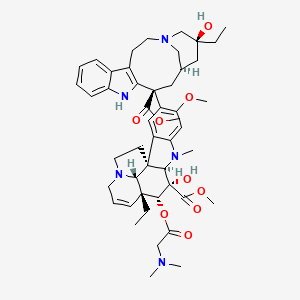
Vinglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinglycinate is a biochemical.
Aplicaciones Científicas De Investigación
1. Application in Carbon Dioxide Capture
Aqueous potassium glycinate (KGly), closely related to vinglycinate, has been studied for its suitability in post-combustion carbon dioxide (CO2) capture in a pilot plant. Despite faster kinetics in an unloaded state, KGly showed no significant enhancements in plant operation compared to sodium glycinate (NaGly). The process faced challenges with KGly regeneration, leading to slow CO2 absorption rates and high energy demands (Rabensteiner et al., 2015).
2. Glycoside Library Construction
Vinglycinate derivatives have been used in the construction of glycoside libraries. Specifically, glycosyltransferase VinC was employed to create libraries using dTDP-vicenisamine and structurally diverse unnatural aglycons, resulting in new vicenisaminides. This research reveals the flexibility and potential of vinglycinate derivatives in glycoside construction (Minami et al., 2005).
3. Chromium(III) Glycinate in Diabetic Models
Chromium(III) glycinate (CrGly), a compound structurally similar to vinglycinate, was evaluated for its hypoglycemic potential in diabetic rats. The study found that CrGly significantly decreased blood glucose and cholesterol levels, demonstrating its therapeutic potential in managing hyperglycemia (Król et al., 2019).
4. Suitability in Biodiesel Production
Research on the application of waste eggshell, which involves glycinate compounds, indicates its potential as a solid catalyst in biodiesel synthesis. This highlights the role of glycinate-based compounds, like vinglycinate, in environmentally friendly and cost-effective energy production methods (Wei et al., 2009).
5. GlycoTorch Vina for Glycosaminoglycan Study
GlycoTorch Vina (GTV), a molecular docking tool, has been developed for studying glycosaminoglycans (GAGs), which are related to glycinate compounds like vinglycinate. GTV provides insights into the complex interactions and properties of GAGs, which can be applied to understand the behavior of similar compounds (Boittier et al., 2020).
6. Potential in Ionic Liquid Reuse
Research on the reuse of cholinium glycinate, an ionic liquid similar to vinglycinate, in waste vegetable delignification, underscores the compound's potential in sustainable chemical processes. This study shows the environmental and economic benefits of utilizing such compounds in industrial applications (Outeiriño et al., 2021).
7. Bio-Based Strategies for Glycosaminoglycans
Vinglycinate derivatives can be relevant in the production of glycosaminoglycans (GAGs) and their oligosaccharides, important in various clinical applications. Bio-based strategies, including enzymatic methods and synthetic biology, offer promising avenues for producing GAGs in a controlled and sustainable manner (Kang et al., 2018).
8. Computational Analysis of Glycinate Complexes
A study on tert-butylammonium N-acetylglycinate monohydrate, a compound related to vinglycinate, used computational and experimental approaches to analyze its molecular and electronic properties. This research contributes to understanding the behavior of glycinate-based compounds in various applications (Senthilkumar et al., 2020).
Propiedades
Número CAS |
865-24-7 |
|---|---|
Nombre del producto |
Vinglycinate |
Fórmula molecular |
C48H63N5O9 |
Peso molecular |
854 g/mol |
Nombre IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3/t29-,39-,40+,41+,44-,45+,46+,47-,48-/m0/s1 |
Clave InChI |
YNSIUGHLISOIRQ-XGNYHKEJSA-N |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
SMILES canónico |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Vinglycinate; Vinglicinato; Vinglycinatum |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



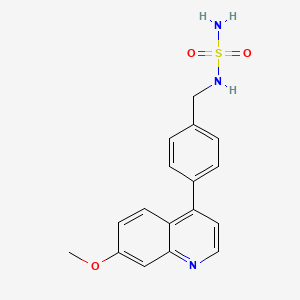
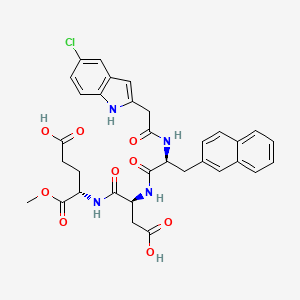
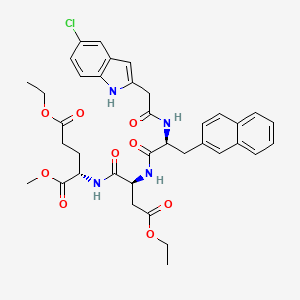
![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)
![[2,4'-Bipyridine]-1'(2'H)-carboxamide, 3-chloro-5-[(1S)-1,2-dihydroxyethyl]-3',6'-dihydro-N-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B611614.png)
